REACTION_SMILES
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[C-:20]#[N:21].[CH3:1][N:2]([CH2:3][CH2:4][c:5]1[cH:6][nH:7][c:8]2[cH:9][cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][c:13]12)[CH3:17].[CH3:41][S:42]([CH3:43])=[O:44].[I:18][CH3:19].[K+:22].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28][O:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][O:35][CH2:36][CH2:37][O:38][CH2:39][CH2:40]1>>[N:2]#[C:3][CH2:4][c:5]1[cH:6][nH:7][c:8]2[cH:9][cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][c:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCc1c[nH]c2ccc([N+](=O)[O-])cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCOCCOCCOCCOCCO1
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Name
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Type
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product
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Smiles
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N#CCc1c[nH]c2ccc([N+](=O)[O-])cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |